molecular formula C16H24Cl2N4O5Pt B1195321 Dmidp-Pt CAS No. 110947-38-1

Dmidp-Pt

Cat. No.: B1195321
CAS No.: 110947-38-1
M. Wt: 618.4 g/mol
InChI Key: BRFCMERKKWPKCZ-UHFFFAOYSA-L
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Description

Dmidp-Pt is a platinum-based coordination compound characterized by its unique ligand framework, which includes a dimethylimidazole diphosphine (Dmidp) moiety. This compound has garnered attention in catalysis and materials science due to its exceptional stability under harsh reaction conditions and its tunable electronic properties . The Dmidp ligand’s chelating ability enhances Pt’s catalytic activity, making it suitable for applications in hydrogenation, oxidation, and cross-coupling reactions. Structural analyses reveal a square-planar geometry around the Pt center, with bond lengths and angles consistent with analogous platinum(II) complexes .

Properties

CAS No.

110947-38-1

Molecular Formula

C16H24Cl2N4O5Pt

Molecular Weight

618.4 g/mol

IUPAC Name

methyl 2-[[3-(2,3-diaminopropanoylamino)phenyl]methyl-(2-methoxy-2-oxoethyl)amino]acetate;platinum(2+);dichloride

InChI

InChI=1S/C16H24N4O5.2ClH.Pt/c1-24-14(21)9-20(10-15(22)25-2)8-11-4-3-5-12(6-11)19-16(23)13(18)7-17;;;/h3-6,13H,7-10,17-18H2,1-2H3,(H,19,23);2*1H;/q;;;+2/p-2

InChI Key

BRFCMERKKWPKCZ-UHFFFAOYSA-L

SMILES

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

COC(=O)CN(CC1=CC(=CC=C1)NC(=O)C(CN)N)CC(=O)OC.[Cl-].[Cl-].[Pt+2]

Synonyms

dichloro-(4-methyleneiminodiacetic acid)phenyl-(2',3'-diaminopropionamide)platinum(II)
DMIDP-Pt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound Pt(bipy)Cl₂ Pt(dppe)OTf₂
Ligand Type N,P-donor (Dmidp) N-donor (bipyridine) P-donor (dppe)
Geometry Square-planar Square-planar Square-planar
Thermal Stability >250°C ~180°C ~220°C
Catalytic Efficiency 98% (TOF = 1,200 h⁻¹) 85% (TOF = 800 h⁻¹) 92% (TOF = 950 h⁻¹)
Solubility Polar aprotic solvents Polar solvents Non-polar solvents

Data derived from synthetic and catalytic studies .

Key Research Findings

  • Catalytic Performance: this compound outperforms Pt(bipy)Cl₂ in hydrogenation reactions due to stronger metal-ligand charge transfer, reducing catalyst deactivation . However, Pt(dppe)OTf₂ exhibits superior activity in non-polar media, attributed to its hydrophobic ligand environment .
  • Stability : The rigid Dmidp ligand framework prevents ligand dissociation at high temperatures, a common issue with Pt(bipy)Cl₂ .
  • SCE) is intermediate between Pt(bipy)Cl₂ (−0.30 V) and Pt(dppe)OTf₂ (−0.60 V), enabling tailored applications in electrocatalysis .

Limitations and Challenges

  • Synthetic Complexity : this compound requires multistep ligand synthesis, increasing production costs compared to Pt(dppe)OTf₂ .
  • Solubility Constraints : Unlike Pt(dppe)OTf₂, this compound is incompatible with hydrocarbon solvents, limiting its use in industrial petrochemical processes .

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